Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a quinazoline core, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2,5-dimethylphenylamine with piperazine under controlled conditions to form the piperazine derivative.
Quinazoline Core Construction: The piperazine derivative is then reacted with appropriate reagents to construct the quinazoline core. This step often involves cyclization reactions.
Thioxo Group Introduction:
Final Esterification: The final step involves esterification to introduce the methyl ester group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline core or the thioxo group, resulting in the formation of reduced derivatives.
Substitution: The piperazine ring and quinazoline core can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced quinazoline derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: It is used in studies exploring its interaction with various biological receptors, including adrenergic receptors.
Chemical Biology: The compound serves as a tool for studying the structure-activity relationships of piperazine and quinazoline derivatives.
Industrial Applications: Its unique chemical properties make it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer research, the compound is believed to inhibit the epidermal growth factor receptor (EGFR) pathway, leading to reduced cancer cell proliferation . The piperazine ring and quinazoline core play crucial roles in binding to the active site of the target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used for the treatment of benign prostatic hyperplasia.
Urapidil: A piperazine-based compound used as an antihypertensive agent.
Uniqueness
Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combination of a piperazine ring, quinazoline core, and thioxo group. This structural combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific investigations.
Properties
Molecular Formula |
C24H26N4O4S |
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Molecular Weight |
466.6 g/mol |
IUPAC Name |
methyl 3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C24H26N4O4S/c1-15-4-5-16(2)20(12-15)26-8-10-27(11-9-26)21(29)14-28-22(30)18-7-6-17(23(31)32-3)13-19(18)25-24(28)33/h4-7,12-13H,8-11,14H2,1-3H3,(H,25,33) |
InChI Key |
PJQCEGBJGIWTQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
Origin of Product |
United States |
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